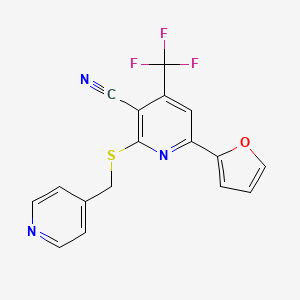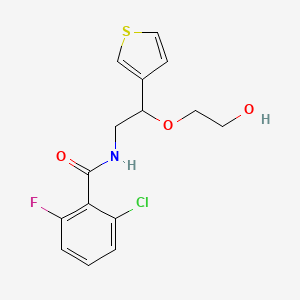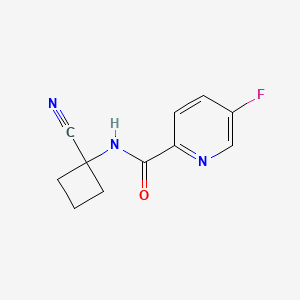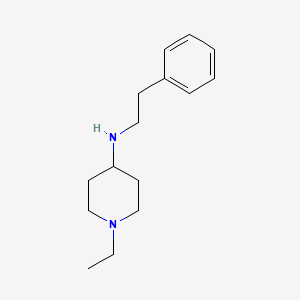![molecular formula C13H15N3O B2890066 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile CAS No. 2199384-92-2](/img/structure/B2890066.png)
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile” is a complex organic molecule. It contains an azabicyclo[2.2.2]octane moiety, which is a type of nitrogen-containing heterocycle . These types of structures are often found in a variety of natural and synthetic compounds and are known for their bioactive properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the azabicyclo[2.2.2]octane core is often synthesized using enantioselective construction methods . These methods often rely on starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis
Again, while specific chemical reactions involving this compound were not found, compounds containing the azabicyclo[2.2.2]octane moiety are often involved in a variety of chemical reactions due to their unique structure .Wissenschaftliche Forschungsanwendungen
Biological Activities and Therapeutic Potentials of Pyridine Derivatives
Anticancer Properties : Pyridine derivatives, including pyrrolopyridines or azaindoles, have been recognized for their anticancer properties. Their structural resemblance to the purine ring of ATP allows them to act as kinase inhibitors, which are crucial in the treatment of cancer and other diseases. For instance, vemurafenib, a pyrrolopyridine derivative, is used for treating melanoma due to its ability to inhibit kinase activity (El-Gamal & Anbar, 2017).
Chemosensing Applications : Pyridine derivatives have also been highlighted for their significant role in chemosensing, owing to their affinity for various ions and neutral species. This makes them highly effective in detecting different species in environmental, agricultural, and biological samples, showcasing their versatility beyond pharmaceutical applications (Abu-Taweel et al., 2022).
Anticorrosive Materials : Quinoline, a compound structurally related to pyridine, and its derivatives are widely used as anticorrosive materials. Their effectiveness is attributed to their high electron density and the ability to form stable chelating complexes with surface metallic atoms, highlighting the broad utility of heterocyclic compounds in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-1-4-15-13(7-10)17-12-9-16-5-2-11(12)3-6-16/h1,4,7,11-12H,2-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTJJKXIGCTTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)



![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)



![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)
